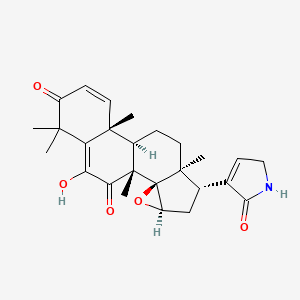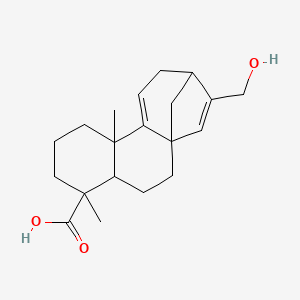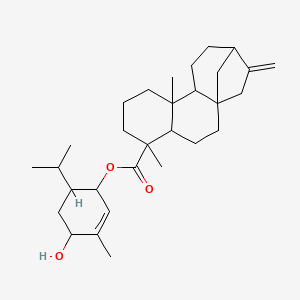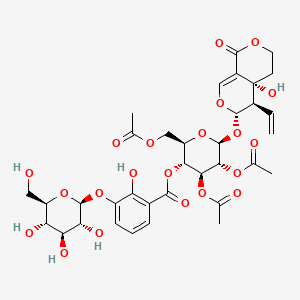
Gelidoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gelidoside is a glycoside compound with the molecular formula C35H42O21. It is a member of the iridoid glycosides, which are a class of secondary metabolites commonly found in plants, particularly in the Gentianaceae family. This compound is known for its various biological activities and has been studied for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of rindoside typically involves the extraction from natural sources, such as plants in the Gentianaceae family. The extraction process includes the following steps:
Plant Material Collection: The roots and rhizomes of plants like Gentiana scabra and Gentiana rigescens are collected.
Extraction: The plant material is dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate rindoside.
Industrial Production Methods
Industrial production of rindoside may involve large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems can enhance the efficiency and yield of rindoside production.
化学反応の分析
Types of Reactions
Gelidoside undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to yield its aglycone and sugar moieties.
Oxidation: It can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can convert rindoside into reduced forms.
Substitution: Substitution reactions can occur at specific functional groups within the rindoside molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Aglycone and sugar moieties.
Oxidation: Oxidized derivatives of rindoside.
Reduction: Reduced forms of rindoside.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a chemical marker for distinguishing different species of the Gentiana genus.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of rindoside involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: Gelidoside inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: It scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.
Neuroprotective Activity: this compound modulates signaling pathways involved in neuronal survival and protection.
類似化合物との比較
Gelidoside is similar to other iridoid glycosides such as swertiamarin, sweroside, and gentiopicroside. it has unique structural features and biological activities that distinguish it from these compounds.
Swertiamarin: Similar glycosyl-acetylation structure but differs in specific functional groups.
Sweroside: Shares a common iridoid backbone but has different sugar moieties.
Gentiopicroside: Similar iridoid structure but varies in glycosylation patterns.
These comparisons highlight the uniqueness of rindoside in terms of its chemical structure and biological activities.
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aR)-4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O21/c1-5-18-32(49-12-19-31(45)47-10-9-35(18,19)46)56-34-29(51-16(4)39)28(50-15(3)38)27(22(54-34)13-48-14(2)37)55-30(44)17-7-6-8-20(23(17)40)52-33-26(43)25(42)24(41)21(11-36)53-33/h5-8,12,18,21-22,24-29,32-34,36,40-43,46H,1,9-11,13H2,2-4H3/t18-,21+,22+,24+,25-,26+,27+,28-,29+,32-,33+,34-,35+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINNQYBYFFJBAM-OBOKACSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C3(CCOC(=O)C3=CO2)O)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@]3(CCOC(=O)C3=CO2)O)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
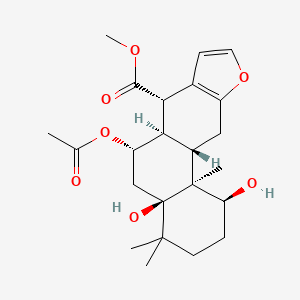


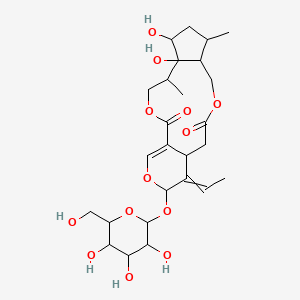
![(2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate](/img/structure/B593457.png)
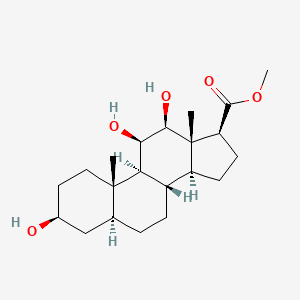
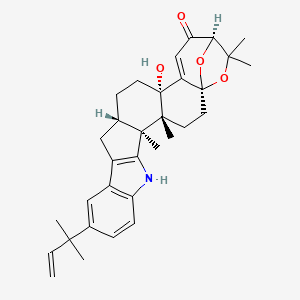
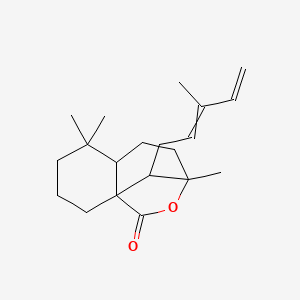
![[(E)-octadec-9-enyl] 4-hydroxybenzoate](/img/structure/B593464.png)
![5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole](/img/structure/B593465.png)
